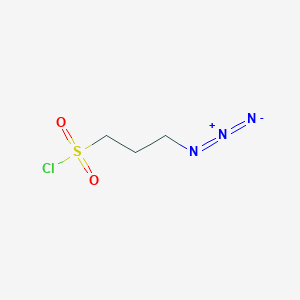

3-Azidopropane-1-sulfonyl chloride

Description

Context within Bifunctional Organic Chemistry and Reagent Design

In the field of bifunctional organic chemistry, reagents that possess two distinct reactive functional groups are of paramount importance. These compounds act as molecular bridges or linkers, enabling the connection of different molecular fragments in a controlled and predictable manner. 3-Azidopropane-1-sulfonyl chloride perfectly embodies this principle. The sulfonyl chloride group (-SO₂Cl) is a well-established reactive handle for the formation of sulfonamides through reaction with primary and secondary amines. rsc.orgnih.govcbijournal.com This reaction is known for its high efficiency and the stability of the resulting sulfonamide bond.

Simultaneously, the azide (B81097) group (-N₃) is a key player in the realm of "click chemistry," a concept introduced by K. B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and easy to perform. nih.gov Specifically, the azide functionality readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to form stable triazole rings. nih.gov The orthogonality of these two reactive sites—the sulfonyl chloride's reactivity towards amines and the azide's reactivity towards alkynes—is the cornerstone of this reagent's utility. This dual reactivity allows for sequential and chemoselective modifications, making it a highly sought-after building block in the design of complex molecular architectures, including those for targeted drug delivery and bioconjugation. nih.gov

Strategic Importance in Modern Synthetic Methodologies

The strategic importance of this compound lies in its ability to streamline synthetic pathways and introduce molecular diversity. Its application as a bifunctional linker simplifies the process of connecting two different molecules, a task that might otherwise require multiple, less efficient steps.

One of the most significant applications of this compound is in the field of bioconjugation. The ability to first react the sulfonyl chloride group with a biomolecule containing a primary or secondary amine, such as a protein or peptide, and then use the azide "handle" for a subsequent click reaction with an alkyne-modified molecule (e.g., a fluorescent dye, a drug molecule, or a polymer) is a powerful strategy. This approach allows for the site-specific modification of biomolecules, a critical aspect of developing advanced therapeutic and diagnostic agents.

Furthermore, the formation of sulfonamides and triazoles introduces stable, robust linkages into the target molecule. Sulfonamides are known for their presence in a wide array of pharmaceuticals due to their favorable biological properties. rsc.orgcbijournal.com Triazole rings, formed via click chemistry, are also exceptionally stable and are considered excellent linkers in medicinal chemistry and materials science. rsc.org

Delineation of Research Avenues and Scholarly Contribution

The unique characteristics of this compound open up several promising avenues for academic research and contribute significantly to the advancement of chemical science. Current and future research directions are focused on leveraging its bifunctionality for a variety of applications:

Development of Novel Bioconjugates: Researchers are actively exploring the use of this compound to create novel antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody for targeted cancer therapy. The sulfonamide linkage can attach the linker to the antibody, while the azide can be used to click on the drug molecule.

Synthesis of Complex Heterocyclic Scaffolds: The ability to introduce both a sulfonamide and a triazole moiety provides a pathway to novel heterocyclic compounds with potential applications in medicinal chemistry. The triazole ring, in particular, is a known pharmacophore in many bioactive molecules.

Functionalization of Polymers and Materials: In materials science, this reagent can be used to functionalize the surface of polymers or other materials. For instance, the sulfonyl chloride can react with amine groups on a surface, leaving the azide groups exposed for subsequent modification via click chemistry. This allows for the creation of "smart" surfaces with tailored properties.

Combinatorial Chemistry and Drug Discovery: The modular nature of click chemistry, enabled by the azide group, makes this compound an ideal building block for the rapid synthesis of compound libraries for high-throughput screening in drug discovery programs.

While direct, publicly available, peer-reviewed synthesis and application studies specifically detailing "this compound" are not abundant, its utility can be inferred from the well-documented reactivity of its constituent functional groups and the synthesis of analogous structures. For example, the synthesis of 3-azido-1-propylamine from 3-chloropropyl-1-amine hydrochloride and sodium azide is a known procedure, suggesting a feasible pathway to the corresponding sulfonyl chloride. rsc.org The general synthesis of sulfonyl chlorides from sulfonic acids or their derivatives is also well-established. libretexts.org The vast body of literature on click chemistry and sulfonamide formation further underscores the potential of this specific bifunctional reagent. rsc.orgcbijournal.comnih.gov

Interactive Data Tables

Below are tables summarizing the key properties and potential reactions of this compound.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1034192-11-4 | Generic Supplier Data |

| Molecular Formula | C₃H₆ClN₃O₂S | Generic Supplier Data |

| Molecular Weight | 183.62 g/mol | Calculated |

| Functional Groups | Azide (-N₃), Sulfonyl Chloride (-SO₂Cl) | Chemical Structure |

Table 2: Key Reactions of this compound

| Reaction Type | Reactant | Functional Group Involved | Product Linkage |

| Sulfonamide Formation | Primary or Secondary Amine | Sulfonyl Chloride | Sulfonamide (-SO₂-NHR or -SO₂-NR₂) |

| Click Chemistry (CuAAC) | Terminal Alkyne | Azide | 1,2,3-Triazole |

Structure

3D Structure

Properties

IUPAC Name |

3-azidopropane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClN3O2S/c4-10(8,9)3-1-2-6-7-5/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRXLSOOPLSSNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034192-11-4 | |

| Record name | 3-azidopropane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Azidopropane 1 Sulfonyl Chloride

Established Synthetic Pathways to 3-Azidopropane-1-sulfonyl chloride

The conventional routes to this compound primarily involve the transformation of precursor molecules that already contain the propanesulfonyl framework or the introduction of the sulfonyl chloride and azido (B1232118) functionalities in separate or sequential steps.

The synthesis of sulfonyl chlorides from their corresponding sulfonic acids or salts is a well-established transformation. One common method involves the treatment of sulfonic acids with chlorinating agents such as thionyl chloride or phosphorus pentachloride. For instance, the direct conversion of sulfonic acids to sulfonyl azides can be achieved in a one-pot process by reacting the sulfonic acid with triphenylphosphine (B44618), trichloroisocyanuric acid, and sodium azide (B81097). This approach offers high yields under mild conditions.

Additionally, the synthesis of alkanesulfonyl chlorides can be accomplished through the oxidative chlorosulfonation of S-alkyl isothiourea salts, which are readily prepared from alkyl halides. This method is noted for its use of accessible reagents and straightforward purification, avoiding the need for chromatography. organic-chemistry.org

| Precursor Type | Reagents | Key Features |

| Sulfonic Acid | PPh₃, TCCA, NaN₃ | One-pot synthesis, high yields, mild conditions. |

| S-Alkyl Isothiourea Salts | Oxidative Chlorination | Utilizes readily available starting materials, simple purification. organic-chemistry.org |

Table 1: Synthetic approaches from sulfonate precursors.

Chlorosulfonation is a direct method for introducing a sulfonyl chloride group onto an organic scaffold. For alkanes, this can be a challenging transformation due to the inertness of C-H bonds. However, radical-initiated chlorosulfonation can be employed. For example, the photochlorination of propane (B168953) with chlorine in the presence of light can lead to the formation of chloropropane isomers, which can then be further functionalized. youtube.comaklectures.com

More controlled methods for the synthesis of alkanesulfonyl chlorides involve the oxidation of corresponding sulfur-containing compounds. A clean and economical synthesis involves the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.org This method is environmentally and worker-friendly, using readily accessible reagents and offering safe operation and easy purification. organic-chemistry.org Another approach utilizes the combination of hydrogen peroxide and thionyl chloride for the direct oxidative conversion of thiols to sulfonyl chlorides in very short reaction times and high yields. organic-chemistry.org

| Starting Material | Reagents | Key Features |

| S-Alkyl Isothiourea Salts | Bleach (NaOCl) | Environmentally friendly, safe, high yields. organic-chemistry.org |

| Thiols | H₂O₂, SOCl₂ | Rapid reaction, high yields, mild conditions. organic-chemistry.org |

| Anilines | DABSO, HCl, Cu catalyst | Sandmeyer-type synthesis, uses stable SO₂ surrogate. organic-chemistry.org |

Table 2: Selected chlorosulfonation and related methods for sulfonyl chloride formation.

The most direct and widely used method for the synthesis of this compound is the nucleophilic substitution of the chloride in 3-chloropropane-1-sulfonyl chloride with an azide salt, typically sodium azide. This reaction is a standard procedure for introducing the azido group. nih.gov

The reaction is generally carried out in a polar aprotic solvent, such as acetone (B3395972) or acetonitrile (B52724), to facilitate the dissolution of the reagents. The choice of solvent is crucial, as the solubility of both the sulfonyl chloride and the azide salt can influence the reaction rate and yield. In some instances, phase transfer catalysts may be employed to enhance the reaction efficiency when dealing with biphasic solvent systems.

A general procedure involves stirring a solution of the sulfonyl chloride with a slight excess of sodium azide at room temperature or with gentle heating until the starting material is consumed, as monitored by techniques like thin-layer chromatography (TLC). The product, this compound, is then isolated by extraction and solvent evaporation.

| Precursor | Reagents | Solvent | Key Features |

| 3-Chloropropane-1-sulfonyl chloride | Sodium Azide (NaN₃) | Acetone or Acetonitrile | Direct nucleophilic substitution, standard laboratory method. nih.gov |

Table 3: Synthesis via introduction of the azido moiety.

Development of Advanced Synthetic Protocols

In recent years, there has been a significant drive towards the development of more sustainable and efficient synthetic methods. This has led to the exploration of green chemistry approaches and continuous processing technologies for the synthesis of this compound and related compounds.

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this has manifested in the use of more environmentally benign solvents and reaction conditions.

One notable development is the use of polyethylene (B3416737) glycol (PEG-400) as a recyclable and effective reaction medium for the synthesis of sulfonyl azides from sulfonyl chlorides and sodium azide. organic-chemistry.org This method allows for the reaction to proceed at room temperature with high efficiency, and the PEG-400 can be recovered from the aqueous phase and reused. organic-chemistry.org This approach has been successfully applied to a variety of aryl and aliphatic sulfonyl chlorides, suggesting its applicability to the synthesis of this compound. organic-chemistry.org

| Approach | Reagents & Conditions | Advantages |

| Use of Green Solvents | Sulfonyl chloride, NaN₃ in PEG-400, room temperature | Recyclable solvent, mild conditions, high yields. organic-chemistry.org |

Table 4: Green chemistry approach for sulfonyl azide synthesis.

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of sulfonyl chlorides and sulfonyl azides are areas where flow chemistry has shown significant promise.

The continuous production of aryl sulfonyl chlorides has been demonstrated using a system of continuous stirred-tank reactors (CSTRs) and a continuous filtration system. mdpi.com This automated process allows for the safe handling of hazardous reagents like chlorosulfonic acid and provides a significant improvement in space-time yield compared to batch processes. mdpi.com

While a specific flow synthesis for this compound has not been detailed in the provided search results, the principles have been applied to the synthesis of other sulfonylureas and related compounds. google.com For instance, the generation of sulfonyl azides in a continuous flow system using a resin-bound azide has been reported, which circumvents the need to handle potentially explosive sodium azide solutions. Such a setup could be adapted for the synthesis of this compound. The development of continuous flow methods for the production of related building blocks like 3-chloropropionyl chloride also highlights the potential for applying these technologies to the synthesis of this compound.

| Process | Key Features | Potential Application to this compound |

| Continuous Chlorosulfonation | Use of CSTRs, automated control, improved safety and yield. mdpi.com | Synthesis of the precursor, 3-chloropropane-1-sulfonyl chloride. |

| Flow Azidation | Use of azide resins, enhanced safety. | Introduction of the azido group onto the pre-formed sulfonyl chloride in a continuous manner. |

Table 5: Flow chemistry concepts applicable to this compound synthesis.

Optimization of Reaction Parameters in this compound Synthesis

The efficient synthesis of this compound from precursors like 3-chloropropane-1-sulfonyl chloride hinges on the careful optimization of reaction conditions. Key parameters that influence the yield, purity, and reaction rate include the choice of catalysts and reagents, the solvent system, and the control of temperature and pressure.

Catalyst and Reagent Screening

The primary reagents for the synthesis of this compound are a 3-halopropane-1-sulfonyl chloride and an azide salt, most commonly sodium azide (NaN₃). The selection of the halide in the starting material (chlorine vs. bromine) can influence reactivity, with the bromo- derivative typically being more reactive but also potentially more expensive.

While the direct nucleophilic substitution may proceed without a catalyst, the use of phase-transfer catalysts (PTCs) is a common strategy to enhance the reaction rate, especially in biphasic solvent systems. PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers, facilitate the transfer of the azide anion from the solid or aqueous phase to the organic phase where the sulfonyl chloride is dissolved. This increases the effective concentration of the nucleophile in the organic phase, thereby accelerating the reaction.

For the synthesis of sulfonyl azides from sulfonyl chlorides, studies on various aromatic and vinylic systems have shown that the reaction can proceed efficiently without a specific catalyst, relying instead on the optimization of the solvent system and temperature. researchgate.net However, for less reactive alkyl systems, catalyst screening would be a critical optimization step.

A general approach to reagent and catalyst screening for the synthesis of this compound is presented in the table below, based on established principles of nucleophilic substitution.

| Parameter | Screened Options | Rationale/Expected Outcome |

| Azide Source | Sodium Azide (NaN₃), Potassium Azide (KN₃), Trimethylsilyl (B98337) Azide (TMSN₃) | NaN₃ is the most common and cost-effective choice. TMSN₃ can be used in anhydrous organic solvents but is more expensive. |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB), Tetrabutylammonium chloride (TBAC), 18-Crown-6 | To enhance reaction rates in biphasic systems by improving the solubility of the azide salt in the organic phase. |

| Halide Leaving Group | 3-Chloro propane-1-sulfonyl chloride, 3-Bromo propane-1-sulfonyl chloride | The bromo- compound is expected to be more reactive (better leaving group) but may be less stable or more costly. |

This table is generated based on general principles of organic synthesis and is intended for illustrative purposes.

Solvent System Effects and Alternative Media

The choice of solvent is paramount in nucleophilic substitution reactions as it influences the solubility of reagents and the stability of charged intermediates. For the reaction between an ionic salt like sodium azide and a covalent compound like 3-halopropane-1-sulfonyl chloride, a solvent that can dissolve both species to some extent is required.

Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are often effective for Sₙ2 reactions as they can dissolve the ionic nucleophile while not excessively solvating and deactivating it through hydrogen bonding. libretexts.orgyoutube.comyoutube.com

Recent research into green chemistry has highlighted the use of alternative media. Polyethylene glycol (PEG), for instance, has been shown to be a highly effective medium for the synthesis of various sulfonyl azides from their corresponding sulfonyl chlorides. researchgate.net PEG can act as a phase-transfer catalyst and provides a polar environment conducive to the reaction. A study on the synthesis of various sulfonyl azides demonstrated that PEG-400 was a superior solvent compared to acetonitrile, dichloromethane, or toluene, leading to high yields in short reaction times without the need for an additional catalyst. researchgate.net

Biphasic systems, such as dichloromethane/water or ethyl acetate/water, often in conjunction with a phase-transfer catalyst, are also a viable option. google.com This allows for easy separation of the organic product from the inorganic salts upon completion of the reaction.

The following table summarizes the effect of different solvent systems on the synthesis of sulfonyl azides, based on a study of various sulfonyl chlorides. researchgate.net

| Solvent System | Typical Reaction Time | Observed Yield | Key Advantages |

|---|---|---|---|

| Polyethylene Glycol (PEG-400) | 10 - 40 minutes | 84 - 97% | Eco-friendly, acts as a PTC, high yields, short reaction times. researchgate.net |

| Acetonitrile | Several hours | Moderate to Good | Good solubility for many organic substrates and azide salts. |

| Ethyl Acetate / Water (biphasic) | 1.5 hours (with cooling) | ~85% | Facilitates easy work-up and product isolation. google.com |

| Dichloromethane / Water (biphasic with PTC) | Variable | Good | Commonly used system with a phase-transfer catalyst. |

Temperature and Pressure Control in Reaction Efficiency

Temperature is a critical parameter that directly influences the rate of reaction. Generally, increasing the temperature will increase the reaction rate. However, for a potentially thermally labile compound like this compound, excessive heat could lead to decomposition, either of the azide group or the sulfonyl chloride moiety. Organic azides are known to be energetic compounds, and care must be taken when heating them.

Optimization of temperature involves finding a balance between an acceptable reaction time and minimizing the formation of by-products or decomposition. For many nucleophilic substitutions involving sodium azide, reactions are often conducted at room temperature or with gentle heating. In a study using PEG-400 as a solvent for sulfonyl azide synthesis, the reactions were successfully carried out at room temperature. researchgate.net In another instance, the reaction in a biphasic ethyl acetate/water system was performed at 0°C. google.com

Pressure is not typically a key parameter for this type of liquid-phase reaction unless volatile solvents are used at temperatures above their boiling points. For the synthesis of this compound, the reaction is expected to be carried out at atmospheric pressure.

The table below outlines the general effects of temperature on this synthetic transformation.

| Temperature Range | Effect on Reaction | Considerations |

| 0 - 25 °C (Room Temperature) | Slower reaction rate, may require longer reaction times. | Minimizes the risk of thermal decomposition of the product. google.com Suitable for highly reactive substrates or when using very efficient solvent/catalyst systems. researchgate.net |

| 25 - 60 °C (Gentle Heating) | Increased reaction rate, shorter reaction times. | Optimal for many standard reactions. Requires monitoring to prevent side reactions or decomposition. |

| > 60 °C | Significantly faster reaction rate. | Increased risk of decomposition of the azide functionality and the sulfonyl chloride group. Potential for hazardous conditions. |

This table is based on general chemical principles and data from analogous reactions.

Reactivity and Mechanistic Investigations of 3 Azidopropane 1 Sulfonyl Chloride

Reactivity Profile of the Sulfonyl Chloride Functional Group

The sulfonyl chloride moiety (-SO₂Cl) is a key reactive center in 3-azidopropane-1-sulfonyl chloride, rendering the molecule susceptible to a variety of transformations. Its reactivity stems from the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which makes the sulfur atom highly electrophilic.

Nucleophilic Acyl Substitution Reactions

The primary mode of reactivity for the sulfonyl chloride group is nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. This process is fundamental to the synthesis of a wide array of sulfur-containing compounds.

The reaction of this compound with primary or secondary amines is a cornerstone of its synthetic utility, yielding the corresponding sulfonamides. ekb.egnih.gov This reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct. researchgate.net The general mechanism involves the nucleophilic attack of the amine on the sulfonyl chloride, followed by deprotonation to afford the stable sulfonamide.

The versatility of this reaction allows for the incorporation of the 3-azidopropylsulfonyl moiety into a wide range of molecular architectures, from simple aliphatic and aromatic amines to more complex, biologically active molecules. ekb.eg The resulting sulfonamides are often stable compounds with diverse applications.

Table 1: Examples of Sulfonamide Formation

| Amine Nucleophile | Product |

| Ammonia | 3-Azidopropane-1-sulfonamide |

| Benzylamine | N-Benzyl-3-azidopropane-1-sulfonamide |

| Piperidine | 1-(3-Azidopropylsulfonyl)piperidine |

| Aniline | N-Phenyl-3-azidopropane-1-sulfonamide |

Analogous to sulfonamide formation, this compound reacts with alcohols in the presence of a base to form sulfonyl esters (sulfonates). wikipedia.org This reaction is a reliable method for introducing the 3-azidopropylsulfonyl group onto a hydroxyl-containing molecule. The selection of the base is crucial to deprotonate the alcohol, thereby increasing its nucleophilicity, and to scavenge the generated HCl.

The resulting sulfonate esters are valuable intermediates in organic synthesis, often used as leaving groups in nucleophilic substitution reactions or as protecting groups for alcohols.

The chloride in this compound can be exchanged for a fluoride (B91410) atom to generate 3-azidopropane-1-sulfonyl fluoride. This transformation is particularly relevant in the context of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions that rely on the unique reactivity of the sulfonyl fluoride group. ccspublishing.org.cneurekalert.orgsigmaaldrich.com

The halogen exchange is typically achieved by treating the sulfonyl chloride with a fluoride source, such as potassium fluoride (KF) or potassium bifluoride (KHF₂). nih.govorganic-chemistry.org The use of phase-transfer catalysts can enhance the efficiency of this biphasic reaction. nih.gov The resulting sulfonyl fluoride is generally more stable and less prone to hydrolysis than the corresponding sulfonyl chloride, yet it exhibits excellent reactivity towards specific nucleophiles under appropriate activation conditions. ccspublishing.org.cnsigmaaldrich.com This combination of stability and controlled reactivity makes sulfonyl fluorides valuable reagents in chemical biology and materials science. nih.gov

Table 2: Halogen Exchange Reaction

| Starting Material | Reagent | Product |

| This compound | KF | 3-Azidopropane-1-sulfonyl fluoride |

| This compound | KHF₂ | 3-Azidopropane-1-sulfonyl fluoride |

Radical Pathways Involving the Sulfonyl Chloride Moiety

While less common than nucleophilic substitution, the sulfonyl chloride group can participate in radical reactions. Under specific conditions, the S-Cl bond can undergo homolytic cleavage to generate a sulfonyl radical. These highly reactive intermediates can then engage in a variety of transformations, such as addition to alkenes and alkynes. nih.gov For instance, the addition of a sulfonyl radical to a double or triple bond can initiate a cascade of reactions leading to the formation of complex molecular structures. nih.gov The generation of sulfonyl radicals often requires initiators such as peroxides or photochemical activation.

Electrophilic Character in Organic Transformations

The strong electrophilic nature of the sulfur atom in the sulfonyl chloride group allows it to act as an electrophile in various organic transformations beyond simple substitution reactions. nih.gov For example, in Friedel-Crafts type reactions, this compound can react with electron-rich aromatic compounds in the presence of a Lewis acid catalyst to form aryl sulfones. wikipedia.org In these reactions, the sulfonyl chloride acts as an electrophilic sulfonating agent, leading to the formation of a new carbon-sulfur bond. This electrophilicity is a key feature that enables the incorporation of the 3-azidopropylsulfonyl group into a diverse range of organic frameworks.

Reactivity Profile of the Azido (B1232118) Functional Group

The azido group (–N₃) is a high-energy functional group that serves as a key precursor in a variety of chemical transformations. Its reactivity is dominated by its ability to act as a 1,3-dipole in cycloaddition reactions and its susceptibility to reduction.

The azide (B81097) functional group is a quintessential 1,3-dipole, making it a valuable component in 1,3-dipolar cycloaddition reactions for the synthesis of five-membered heterocycles. wikipedia.orgnih.gov This class of reactions, often referred to as Huisgen cycloadditions, involves the reaction of a 1,3-dipole with a dipolarophile, which is typically an alkene or an alkyne. wikipedia.orgalchetron.com

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen 1,3-dipolar cycloaddition, famously termed a "click chemistry" reaction. organic-chemistry.orgbioclone.net This reaction exclusively yields 1,4-disubstituted 1,2,3-triazoles under mild conditions, including in aqueous media. organic-chemistry.orgnih.gov The catalytic cycle is understood to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide.

For sulfonyl azides like this compound, the CuAAC reaction proceeds, but the strong electron-withdrawing nature of the sulfonyl group can influence the stability of the resulting N-sulfonylated triazole product. nih.gov This can sometimes lead to alternative reaction pathways, such as ring-chain tautomerization of the copper-triazolyl intermediate, potentially forming ketenimine derivatives after the loss of dinitrogen. nih.govdntb.gov.ua Careful control of reaction conditions is often necessary to favor the formation of the desired triazole product.

Table 1: Typical Components for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

| Component | Role | Example |

|---|---|---|

| Azide | 1,3-Dipole | This compound |

| Alkyne | Dipolarophile | Phenylacetylene, Propargyl alcohol |

| Copper(I) Source | Catalyst | Copper(II) sulfate (B86663) with a reducing agent (e.g., sodium ascorbate), or a Cu(I) salt like CuI or [Cu(CH₃CN)₄]PF₆ |

| Ligand (optional) | Stabilizes Cu(I) and accelerates the reaction | Tris(benzyltriazolylmethyl)amine (TBTA), THPTA |

| Solvent | Reaction Medium | t-Butanol/water, DMSO, THF |

To circumvent the potential cytotoxicity of copper catalysts in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. magtech.com.cnnih.gov This reaction leverages the high ring strain of cyclooctyne (B158145) derivatives to achieve cycloaddition with azides without the need for a metal catalyst. magtech.com.cn The relief of this strain provides the thermodynamic driving force for the reaction.

SPAAC has become a cornerstone of bioorthogonal chemistry, used for labeling and conjugating biomolecules in living systems. magtech.com.cnnih.govnih.gov While extensively used with various alkyl and aryl azides, specific documented applications of this compound in SPAAC are not prevalent in the reviewed literature. However, its azido group is expected to be a viable reaction partner for strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). mdpi.com

Table 2: Common Strained Alkynes Used in SPAAC

| Strained Alkyne | Abbreviation | Key Features |

|---|---|---|

| Dibenzocyclooctyne | DBCO | High reactivity, commercially available. |

| Bicyclononyne | BCN | Good balance of stability and reactivity. |

| Difluorinated Cyclooctyne | DIFO | Enhanced reactivity due to electron-withdrawing fluorine atoms. |

| Tetramethylthiocycloheptyne | TMTHSI | A more recently developed strained alkyne with high stability and reactivity. mdpi.com |

Beyond reactions with alkynes, the azido group of this compound can theoretically participate in 1,3-dipolar cycloadditions with other unsaturated systems, such as alkenes, to form triazoline rings. wikipedia.orgijrpc.com These reactions are generally slower and less efficient than azide-alkyne cycloadditions and often require elevated temperatures. The regioselectivity and stereospecificity of these reactions are governed by the principles of frontier molecular orbital (FMO) theory. wikipedia.orgalchetron.com The reaction can be influenced by the electronic nature of the alkene, with electron-rich alkenes (enamels) or electron-deficient alkenes showing different reactivity profiles. ijrpc.com

The Staudinger reaction provides a mild and efficient method for the reduction of azides to primary amines. wikipedia.orgalfa-chemistry.com The reaction proceeds in two conceptual steps: first, the reaction of the azide with a phosphine (B1218219) (typically triphenylphosphine) to form a phosphazide (B1677712) intermediate, which then loses dinitrogen (N₂) to yield an iminophosphorane (or aza-ylide). wikipedia.org In the second step, this intermediate is hydrolyzed upon treatment with water to produce the primary amine and a phosphine oxide byproduct, such as triphenylphosphine (B44618) oxide. wikipedia.orgrsc.org

This transformation is highly chemoselective and tolerates a wide variety of other functional groups. For alkyl azides, the reaction generally proceeds smoothly. nih.gov The presence of the electron-withdrawing sulfonyl group in this compound would likely influence the electrophilicity of the terminal nitrogen of the azide, potentially affecting the reaction rate compared to simple alkyl azides. nih.gov The resulting 3-aminopropane-1-sulfonyl chloride is a bifunctional molecule that could be of interest in further synthetic elaborations, although it would likely be highly reactive and require in situ use.

Table 3: General Reactivity of Azides in Staudinger Reduction

| Azide Type | General Reactivity | Notes |

|---|---|---|

| Aryl Azides | Can be sluggish | Reactivity is influenced by electronic substituents on the aryl ring. nih.govnih.gov |

| Alkyl Azides | Generally reactive | Reduction proceeds smoothly under standard conditions. nih.gov |

| Acyl Azides | Reactive | Can be used in Staudinger ligations for peptide synthesis. |

| Sulfonyl Azides | Reactive | The electron-withdrawing sulfonyl group affects the properties of the azide and the intermediate iminophosphorane. organic-chemistry.org |

Sulfonyl azides are well-established reagents for diazo-transfer reactions, which are used to convert compounds with active methylene (B1212753) groups (e.g., 1,3-dicarbonyls) into diazo compounds. organic-chemistry.orgorganic-chemistry.org Other applications include the conversion of primary amines to azides. nih.govnih.gov The mechanism involves the transfer of a diazo group (N₂) from the sulfonyl azide to the substrate.

Given its structure, this compound possesses the necessary sulfonyl azide moiety to act as a diazo-transfer reagent. However, the use of small, potentially explosive sulfonyl azides has been increasingly replaced by safer alternatives. organic-chemistry.org These include polymer-supported sulfonyl azides or protocols where the diazo-transfer reagent is generated in situ from non-explosive precursors, such as the 'SAFE' (Sulfonyl-Azide-Free) diazo-transfer protocol. organic-chemistry.orgorganic-chemistry.org While this compound has the potential for this reactivity, its practical use would need to be weighed against these modern, safer methodologies. nih.govnih.gov

1,3-Dipolar Cycloaddition Reactions

Synergistic Reactivity and Cascade Transformations

The presence of both a highly reactive sulfonyl chloride and a versatile azide group within the same molecule opens the door to a wide array of synergistic and cascade transformations. This compound serves as a unique building block, capable of participating in complex reaction sequences where both functional groups are sequentially or concurrently involved.

The distinct reactivity of the sulfonyl chloride and azide moieties allows for chemoselective reactions. The sulfonyl chloride group is a potent electrophile, readily reacting with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioesters, respectively. This reaction is fundamental in the synthesis of a vast number of compounds. For instance, reactions of sulfonyl chlorides with cyclic imines have been shown to produce diverse products through the formation of N-alkanesulfonyl cyclic iminium ion intermediates, which are then trapped by nucleophiles. researchgate.net

Conversely, the azide group is known for its participation in 1,3-dipolar cycloaddition reactions, most notably the copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," to form stable triazole rings. nih.gov It can also undergo Staudinger reactions with phosphines or be reduced to a primary amine.

A chemoselective strategy would involve reacting one group while preserving the other for a subsequent transformation. For example, the sulfonyl chloride can be reacted with a primary amine at a low temperature to form a sulfonamide, leaving the azide group untouched for a later cycloaddition reaction. This orthogonality is key to building molecular complexity in a controlled manner.

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, are powerful tools for synthesizing complex molecules with high efficiency. openaccesspub.org While direct MCRs involving this compound are not explicitly detailed, the well-documented MCRs of sulfonyl azides provide a clear precedent for its potential use. openaccesspub.orgnih.gov

Copper-catalyzed three-component reactions of sulfonyl azides, terminal alkynes, and various nucleophiles (amines, alcohols, water) are particularly notable. nih.gov These reactions proceed through a proposed N-sulfonyl triazolyl copper intermediate, which can then rearrange to a ketenimine. This ketenimine intermediate is subsequently trapped by the nucleophile to afford sulfonyl amidines, N-sulfonylimidates, or sulfonamides. nih.gov

It is conceivable that this compound could be utilized in similar MCRs. The sulfonyl chloride moiety could first be converted in situ to the corresponding sulfonyl azide, or it could participate in entirely different MCR pathways. The azide at the end of the propyl chain remains available for subsequent functionalization, making it a valuable linchpin for linking complex molecular fragments.

Table 1: Potential Products from a Hypothetical Three-Component Reaction This table illustrates the types of products that could be formed based on the established reactivity of sulfonyl azides in multicomponent reactions. openaccesspub.orgnih.gov

| Alkyne Component | Nucleophile Component | Potential Product Class |

| Phenylacetylene | Piperidine (Amine) | N-Sulfonyl Amidine |

| 1-Octyne | Methanol (Alcohol) | N-Sulfonyl Imidate |

| Propiolic Acid | Water | N-Sulfonyl Amide |

The simultaneous introduction of both a sulfonyl and an azide group across a double or triple bond is a powerful transformation for synthesizing densely functionalized molecules. A novel electrochemical method for the oxidative sulfonylation-azidation of alkenes has been developed, which creates β-azidoarylsulfones. nih.gov This reaction proceeds by using a sulfonyl hydrazide as the sulfonyl source and trimethylsilyl (B98337) azide (TMSN₃) as the azide source, constructing new C-S and C-N bonds in a single pot without the need for metal catalysts or external oxidants. nih.gov The mechanism is proposed to involve a radical pathway. nih.gov

While this established method uses two separate reagents, a bifunctional molecule like this compound could theoretically undergo an intramolecular version of this reaction on a suitable unsaturated substrate, or act as a single reagent for the intermolecular difunctionalization of alkenes and alkynes. Such a process would install the 3-azidopropanesulfonyl group and a chloride or other nucleophile across the unsaturation, or potentially deliver the azide and sulfonyl moieties in a concerted or stepwise fashion.

Advanced Mechanistic Studies

Understanding the reaction mechanisms, kinetics, and thermodynamics, as well as identifying key intermediates, is crucial for optimizing reaction conditions and expanding the synthetic utility of this compound.

Specific kinetic and thermodynamic data for reactions involving this compound are not available in the reviewed literature. However, extensive studies on the solvolysis of other sulfonyl chlorides provide valuable insights. The solvolysis of sulfonyl chlorides, such as phenylmethanesulfonyl chloride and 2-thiophenesulfonyl chloride, is generally proposed to proceed through a concerted SN2 mechanism. mdpi.com

The reactivity of these compounds is often analyzed using the extended Grunwald-Winstein equation, which correlates the specific rates of solvolysis with the solvent nucleophilicity (NT) and solvent ionizing power (YCl). mdpi.com For a range of aromatic and heteroaromatic sulfonyl chlorides, the sensitivity to solvent nucleophilicity (l) is significantly greater than the sensitivity to ionizing power (m), with l/m ratios typically between 1.7 and 2.1, supporting a bimolecular pathway. mdpi.com

Continuous flow processing has also been employed to study the kinetics of sulfonyl chloride synthesis, revealing complex kinetic profiles and allowing for safe handling of highly exothermic reactions. rsc.org Such techniques could be invaluable for studying the rapid reactions of this compound.

Table 2: Kinetic Parameters for the Solvolysis of Various Sulfonyl Chlorides at 25.0 °C This table presents data from studies on related sulfonyl chlorides, illustrating typical kinetic behavior. mdpi.com

| Sulfonyl Chloride | l value | m value | l/m ratio |

| 2-Thiophenesulfonyl Chloride | 1.66 | 0.83 | 2.00 |

| Benzenesulfonyl Chloride | 1.36 | 0.76 | 1.79 |

| p-Toluenesulfonyl Chloride | 1.33 | 0.70 | 1.90 |

| p-Nitrobenzenesulfonyl Chloride | 1.54 | 0.75 | 2.05 |

The identification of transient intermediates is key to elucidating reaction mechanisms. Based on related systems, several types of intermediates can be postulated for reactions involving this compound.

N-Sulfonyl Triazolyl Copper Intermediates: In copper-catalyzed multicomponent reactions with alkynes, the initial cycloaddition of the sulfonyl azide (which could be formed in situ from the sulfonyl chloride) with a copper acetylide would generate an N-sulfonyl triazolyl copper species. Trapping experiments and computational studies have supported the existence of these intermediates, which subsequently rearrange to ketenimines. nih.gov

N-Alkanesulfonyl Iminium Ions: The reaction of the sulfonyl chloride moiety with cyclic imines is known to proceed via N-alkanesulfonyl cyclic iminium ions. researchgate.net These electrophilic intermediates are then captured by available nucleophiles in the reaction mixture, such as water or chloride anions, leading to a variety of ring-opened or addition products. researchgate.net

Radical Intermediates: In oxidative addition reactions, such as the electrochemical sulfonylation-azidation of alkenes, the mechanism is believed to involve radical species. nih.gov Preliminary mechanistic investigations, including radical-inhibition experiments, support a radical pathway for these transformations. thieme-connect.de Similarly, reactions of this compound under oxidative conditions could generate sulfonyl or azidyl radicals.

The characterization of such fleeting species often requires specialized techniques like Electron Paramagnetic Resonance (EPR) spectroscopy for radical intermediates, or low-temperature NMR and mass spectrometry for other transient species. nih.govmdpi.com

Computational Chemistry and Density Functional Theory (DFT) Analyses

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for investigating the structural and electronic properties of this compound, offering insights into its reactivity. cuny.edu Although specific DFT studies on this compound are not extensively documented in publicly available literature, the behavior of the constituent functional groups—the sulfonyl chloride and the alkyl azide—has been examined in analogous systems. These studies allow for a theoretical exploration of the molecule's characteristics.

DFT calculations are typically employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. rsc.orgals-journal.com For this compound, DFT methods such as B3LYP with a suitable basis set like 6-311G(d,p) would be appropriate for geometry optimization and the calculation of electronic parameters. rsc.org Such calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule. als-journal.com

A key aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energies of these orbitals and the HOMO-LUMO gap are crucial indicators of chemical reactivity and stability. rsc.org In a molecule like this compound, the HOMO is likely to be associated with the azide group, which is electron-rich, while the LUMO would be centered around the electrophilic sulfonyl chloride moiety. A smaller HOMO-LUMO gap generally suggests higher reactivity. rsc.org

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic regions. For this compound, the MEP would be expected to show a negative potential (red/yellow) around the terminal nitrogens of the azide group and the oxygen atoms of the sulfonyl group, indicating their nucleophilic character. A positive potential (blue) would be anticipated around the sulfur atom and the hydrogen atoms, indicating their electrophilic nature.

Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by studying charge delocalization and orbital interactions. rsc.org This would be particularly useful in understanding the interaction between the azide and sulfonyl chloride groups through the propane (B168953) spacer and the nature of the S-Cl bond. nih.gov

Interactive Data Table: Theoretical Computational Parameters for a Model Sulfonyl Azide Compound

| Parameter | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the molecule's overall polarity |

| S-Cl Bond Length | 2.08 Å | Key structural parameter for reactivity |

| N-N-N Angle | 172° | Characterizes the geometry of the azide group |

Elucidation of Radical and Ionic Reaction Mechanisms

The reactivity of this compound is dictated by its two functional groups, which can participate in both ionic and radical reaction pathways. The elucidation of these mechanisms often involves a combination of experimental studies and computational modeling. cuny.edunih.gov

Ionic Mechanisms:

The sulfonyl chloride group is a strong electrophile, making it susceptible to nucleophilic attack. This is a classic example of an ionic reaction mechanism. The sulfur atom is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Nucleophiles, such as amines, alcohols, or even water, can attack the sulfur atom, leading to the displacement of the chloride ion. This process is fundamental to the formation of sulfonamides and sulfonates, respectively. mdpi.com The reaction with sodium azide, for instance, is a common method to synthesize sulfonyl azides from sulfonyl chlorides. openaccesspub.org

The azide group can also participate in ionic reactions, most notably the [3+2] cycloaddition, also known as the Huisgen cycloaddition. In this reaction, the azide acts as a 1,3-dipole and reacts with a dipolarophile, such as an alkyne or an alkene, to form a five-membered heterocyclic ring (a triazole or triazoline). cuny.edu The mechanism is concerted and proceeds through a cyclic transition state.

Radical Mechanisms:

Radical reactions involving this compound are also plausible under specific conditions, such as in the presence of radical initiators (e.g., AIBN) or upon photolysis or thermolysis. The relatively weak C-S and S-Cl bonds can undergo homolytic cleavage.

The azide group can be a source of radicals. For example, the radical reduction of aliphatic azides to amines using reagents like tributyltin hydride (Bu₃SnH) is known to proceed through an aminyl radical intermediate. nih.gov This intermediate can then undergo further reactions, such as hydrogen atom abstraction or cyclization. nih.gov

Computational studies on related systems, such as azanorbornanes, have been used to analyze the competition between stepwise radical ring expansion and direct radical reduction (hydrogen atom transfer). nih.gov These studies calculate the energy barriers for different pathways to predict the major product. For this compound, a radical on the carbon adjacent to the azide could potentially lead to rearrangements or fragmentation.

The sulfonyl chloride group can also participate in radical reactions. For instance, in the presence of a suitable catalyst, it can undergo atom transfer radical addition (ATRA) to alkenes.

The competition between ionic and radical pathways is influenced by the reaction conditions, including the solvent, temperature, and the presence of initiators or catalysts. For example, polar solvents tend to favor ionic mechanisms, while nonpolar solvents and radical initiators promote radical pathways.

Interactive Data Table: Comparison of Mechanistic Pathways

| Feature | Ionic Mechanism | Radical Mechanism |

| Initiation | Nucleophilic/Electrophilic attack | Homolytic cleavage (heat, light, initiator) |

| Intermediates | Carbocations, carbanions, charged species | Neutral radicals |

| Key Reactions | Substitution (e.g., SN2-type), Cycloaddition | Hydrogen abstraction, Addition to π-systems, Rearrangement |

| Solvent Effects | Strong dependence on solvent polarity | Less dependent on solvent polarity |

| Inhibitors | Not typically inhibited by radical scavengers | Inhibited by radical scavengers (e.g., TEMPO) |

Applications in Advanced Organic Synthesis and Chemical Sciences

Building Block for Complex Organic Scaffolds

The presence of two distinct reactive sites in 3-azidopropane-1-sulfonyl chloride allows for its stepwise or simultaneous incorporation into a variety of organic structures, enabling the synthesis of complex molecules with diverse functionalities.

The sulfonyl chloride and azide (B81097) groups of this compound serve as key functionalities for the construction of novel heterocyclic compounds. Sulfonyl chlorides are common precursors for sulfonamides, which are integral components of many heterocyclic systems. google.commit.edu The azide group, on the other hand, can participate in various cycloaddition reactions, most notably the azide-alkyne Huisgen cycloaddition (a form of "click chemistry"), to form triazole rings. beilstein-journals.orgmdpi.com

The general strategy for synthesizing heterocyclic compounds using this reagent can involve several pathways. One common method is the reaction of sulfonyl azides with thioamides, which leads to the formation of N-sulfonyl amidines. beilstein-journals.org These intermediates can then be cyclized to afford a variety of sulfur- and nitrogen-containing heterocycles. For instance, the reaction of a sulfonyl azide with a thioamide can proceed through a [3+2] cycloaddition to form a thiatriazole ring, which can then rearrange to yield the desired heterocyclic product. beilstein-journals.org

Another approach involves the initial conversion of the sulfonyl chloride to a sulfonamide by reaction with an appropriate amine. The resulting azido-sulfonamide can then undergo intramolecular or intermolecular reactions to form heterocyclic structures. For example, the azide can be reduced to an amine, which can then react with another functional group within the molecule to form a cyclic sulfonamide.

Furthermore, the azide group can be utilized in [3+2] cycloaddition reactions with alkynes to introduce a 1,2,3-triazole ring into the molecule. mdpi.commdpi.com This reaction is highly efficient and regioselective, particularly when catalyzed by copper(I), making it a powerful tool for constructing complex heterocyclic scaffolds. mdpi.com The resulting triazole-containing sulfonamides are of interest in medicinal chemistry due to their diverse biological activities. mdpi.com

Table 1: Examples of Heterocyclic Systems Accessible from Azide and Sulfonyl Chloride Precursors

| Heterocyclic System | Precursor Functional Groups | Key Reaction Type |

|---|---|---|

| Thiadiazoles | Sulfonyl chloride, Amine | Sulfonamide formation, Cyclization |

| Triazoles | Azide, Alkyne | [3+2] Cycloaddition (Click Chemistry) |

| N-Sulfonyl Amidines | Sulfonyl azide, Thioamide | Addition-elimination |

| Isoxazoles | Vinyl azide (from azide precursor) | Denitrogenative Cyclization |

This table presents generalized synthetic routes to various heterocyclic systems based on the reactivity of the functional groups present in this compound.

The bifunctional nature of this compound makes it a suitable monomer or functionalizing agent for the synthesis of advanced polymeric and supramolecular structures. The sulfonyl chloride can react with appropriate functional groups, such as amines or hydroxyls, on other monomers or polymer backbones to form stable sulfonamide or sulfonate ester linkages.

One potential application is in the synthesis of block copolymers. For instance, a polymer block containing pendant amine or alcohol groups could be reacted with this compound to introduce azide functionalities. This azido-functionalized block could then be used in a subsequent "click" reaction with an alkyne-terminated second polymer block to create well-defined block copolymers. The sulfonation of polymer blocks is a known method to introduce hydrophilicity and other properties into polymers. mdpi.com

In the realm of supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, this compound can be used to create building blocks for self-assembling systems. nih.gov For example, after conversion of the sulfonyl chloride to a sulfonamide with a molecule possessing a self-assembly motif (e.g., a hydrogen-bonding unit), the azide group remains available for further functionalization. This allows for the creation of complex, multi-component supramolecular polymers where one component is introduced via the sulfonamide linkage and another via a click reaction to the azide. nih.gov

This compound is an excellent candidate for the functionalization of biomolecules and as a tool for bioconjugation. nih.govnih.gov Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to form a stable conjugate. nih.gov This reagent's two functional groups allow for a two-step ligation strategy.

The sulfonyl chloride group can react with nucleophilic residues on biomolecules, such as the ε-amino group of lysine (B10760008) or the N-terminal amine of a protein, to form a stable sulfonamide bond. mdpi.com This reaction is typically performed under aqueous conditions at or near physiological pH. nih.gov Once the biomolecule is tagged with the azidopropane sulfonyl moiety, the azide group serves as a handle for a subsequent bioorthogonal reaction. nih.gov

Bioorthogonal chemistry refers to chemical reactions that can occur in a living system without interfering with native biochemical processes. nih.govnih.gov The azide group is a key player in this field, participating in reactions like the Staudinger ligation with phosphines or copper-catalyzed and strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC). nih.govnih.gov This allows for the attachment of a second molecule, such as a fluorescent dye, an affinity tag, or a drug molecule, to the biomolecule with high specificity and efficiency. mdpi.comnih.gov

Table 2: Bioconjugation Strategy using this compound

| Step | Reaction | Description |

|---|---|---|

| 1 | Sulfonamide Formation | The sulfonyl chloride group reacts with an amine on a biomolecule (e.g., lysine residue on a protein). |

| 2 | Bioorthogonal Ligation | The azide group on the now-tagged biomolecule reacts with a probe containing a complementary functional group (e.g., an alkyne for "click" chemistry). |

Contributions to Medicinal and Chemical Biology Research

The unique chemical properties of this compound make it a valuable tool in drug discovery and chemical biology research, particularly in the design of enzyme inhibitors and bioorthogonal probes.

Sulfonamides are a well-established class of enzyme inhibitors, most notably for the carbonic anhydrase (CA) family of enzymes. nih.govmdpi.com CAs are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. nih.govmdpi.com

This compound can serve as a precursor for the synthesis of novel carbonic anhydrase inhibitors. By reacting it with various amines, a library of 3-azidopropanesulfonamides can be generated. These compounds can then be screened for their inhibitory activity against different CA isoforms. The general structure of these inhibitors consists of a sulfonamide group that coordinates to the zinc ion in the active site of the enzyme. nih.gov

The presence of the azide group in these potential inhibitors offers several advantages. It can be used as a handle to attach the inhibitor to a solid support for affinity chromatography-based purification of the target enzyme. Alternatively, the azide can be used to "click" a fluorescent probe onto the inhibitor, allowing for the visualization of the inhibitor's distribution in cells or tissues. This is particularly useful for studying the target engagement and pharmacodynamics of the inhibitor.

Table 3: Classes of Carbonic Anhydrase Inhibitors and their Applications

| Inhibitor Class | Example Drug | Therapeutic Application |

|---|---|---|

| Systemic CAIs | Acetazolamide, Methazolamide | Glaucoma, Altitude Sickness, Epilepsy nih.gov |

| Topical CAIs | Dorzolamide, Brinzolamide | Glaucoma nih.gov |

This table provides examples of established carbonic anhydrase inhibitors and their uses, a class of drugs to which derivatives of this compound could contribute.

As mentioned previously, the azide group is a cornerstone of bioorthogonal chemistry. nih.govnih.gov this compound is, by its very nature, a bifunctional bioorthogonal reagent. It can be used to introduce an azide group onto a molecule of interest through its sulfonyl chloride functionality.

For example, a small molecule drug could be modified with this compound (assuming the drug has a suitable amine handle). The resulting azido-tagged drug could then be administered to a biological system. By subsequently introducing a fluorescently labeled alkyne, the location and concentration of the drug can be visualized using imaging techniques. This approach, known as metabolic labeling or chemical tagging, is a powerful method for studying the mechanism of action of drugs and other bioactive molecules. mdpi.comnih.gov

The development of such reagents is crucial for advancing our understanding of complex biological systems. The ability to track molecules in their native environment provides invaluable insights into their function and interactions. The versatility of this compound makes it a valuable addition to the toolbox of chemical biologists. researchgate.netresearchgate.net

Innovation in Click Chemistry Methodologies

Click chemistry provides a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules with diverse functions. This compound is an exemplary tool in this field, with its two distinct reactive centers allowing for sequential or parallel conjugation strategies.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier click reaction, celebrated for its high efficiency, mild reaction conditions, and broad functional group tolerance. nih.gov It facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne. researchgate.netnih.gov The azide group of this compound readily participates in this transformation, serving as a versatile building block for creating complex molecular architectures.

The efficiency of the CuAAC reaction can be significantly influenced by the choice of catalyst system, ligands, and solvents. researchgate.netnih.govmdpi.com While early iterations of the reaction used simple copper(I) sources, research has shown that specialized ligands can dramatically accelerate the reaction rate, protect the catalyst from oxidation, and improve solubility. nih.gov For instance, tris(triazolylmethyl)amine ligands and their derivatives have been shown to be highly effective in accelerating CuAAC reactions. nih.gov The use of specific catalytic systems, such as copper(II) sulfate (B86663) with a reducing agent like elemental copper in a solvent like DMSO, has proven effective for poorly soluble reactants. nih.gov

The table below summarizes various ligands developed to enhance the rate and efficiency of CuAAC reactions, which would be applicable to reactions involving this compound.

| Ligand Type | Example Ligand | Key Advantages |

| Tris(heterocyclemethyl)amines | Tris(triazolylmethyl)amine | Strong rate acceleration, particularly under low catalyst loading. nih.gov |

| Hybrid Heterocyclic Amines | Mono(benzimidazole)-bis(pyridine) ligand | Superior catalytic activity under standard organic synthesis conditions. nih.gov |

| Phenanthroline Derivatives | Bathocuproine disulfonate (BCS) | Water-soluble ligand, prevents catalyst disproportionation. |

| Amines/Amine Derivatives | Tris(2-aminoethyl)amine (TREN) | Simple, effective, and commercially available. |

| Phosphine (B1218219) Ligands | Tris(3-hydroxypropyl)phosphine (THPTA) | Water-soluble, prevents catalyst oxidation and aggregation. |

This table presents examples of ligand classes that have been shown to accelerate CuAAC reactions.

By leveraging these advanced catalytic systems, this compound can be efficiently incorporated into a wide array of molecules, including polymers, biomolecules, and functional materials, using its azide handle while leaving the sulfonyl chloride group available for subsequent transformations.

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, introduced by K. Barry Sharpless and colleagues, is a second-generation click chemistry platform centered on the unique reactivity of the sulfonyl fluoride group (-SO₂F). eurekalert.orgsigmaaldrich.com Sulfonyl fluorides are exceptionally stable yet react readily and selectively with nucleophiles like silyl (B83357) ethers and amines under specific catalytic conditions. sigmaaldrich.comnih.gov This reactivity makes them ideal connectors for molecular assembly in fields ranging from drug discovery to materials science. eurekalert.org

While sulfonyl chlorides are more reactive and less stable than their fluoride counterparts, they are crucial precursors for accessing SuFEx-active hubs. The sulfonyl chloride moiety of this compound can be readily converted into a sulfonyl fluoride (-SO₂F) via a simple halide exchange reaction, typically using a fluoride salt like KF or CsF. This conversion transforms the molecule into a bifunctional linker capable of participating in both CuAAC and SuFEx reactions.

Once converted to its sulfonyl fluoride derivative, 3-azidopropane-1-sulfonyl fluoride, the molecule can be used to connect different molecular modules. For example, the azide can first be "clicked" onto an alkyne-functionalized polymer or biomolecule. Then, the newly installed sulfonyl fluoride can undergo a SuFEx reaction with a phenol (B47542) or an amine on a second molecule, creating a stable sulfonate or sulfonamide linkage. This orthogonal, two-step process allows for the precise and robust construction of complex, multifunctional systems.

The SuFEx process relies on a variety of reliable sulfur(VI) connectors, for which derivatives of this compound can serve as precursors.

| SuFEx Connector | Formula | Key Application |

| Sulfuryl Fluoride | SO₂F₂ | Connects phenols to form diaryl sulfates. nih.gov |

| Ethenesulfonyl Fluoride | CH₂=CHSO₂F | Acts as a Michael acceptor to incorporate the -SO₂F group. sigmaaldrich.com |

| Sulfamoyl Fluorides | R₂NSO₂F | Links to phenols and amines. eurekalert.org |

| Iminosulfur Oxydifluorides | R-N=SOF₂ | A 3-dimensional hub for connecting primary amines. nih.gov |

This table showcases representative SuFEx connectors, highlighting the versatility of S(VI) fluoride chemistry.

Role in Catalyst and Material Development

The dual reactivity of this compound and its derivatives makes it a significant tool in the development of novel catalysts and advanced materials.

The products of the CuAAC reaction, 1,2,3-triazoles, are not merely inert linkers. N-sulfonyl-1,2,3-triazoles, which are formed when a sulfonyl azide reacts with an alkyne, are known precursors to α-imino metal carbene complexes. elsevierpure.com These reactive intermediates can be generated by transition metal catalysts, such as those based on rhodium(II), and participate in a variety of catalytic transformations for synthesizing nitrogen-containing compounds. elsevierpure.com Similarly, the triazole ring formed from this compound can act as a ligand itself, coordinating to metal centers and influencing the activity and selectivity of a catalyst.

In materials science, the ability to modify surfaces and polymers with high precision is crucial. The SuFEx reaction is an exceptionally reliable method for creating robust covalent linkages on material surfaces. eurekalert.orgsigmaaldrich.com By first using the CuAAC reaction to anchor the azide function of this compound (or its derivatives) onto a material scaffold, the sulfonyl group is presented for further functionalization via SuFEx. This allows for the layering of functionalities, such as imparting hydrophobicity, attaching bioactive molecules, or altering the electronic properties of a material. The stability of the resulting sulfonate or sulfonamide bond ensures the durability of the modification, a key requirement for advanced materials.

Advanced Spectroscopic and Analytical Characterization Techniques for Research Purposes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment in Complex Systems

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 3-azidopropane-1-sulfonyl chloride. By analyzing the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

For this compound, the ¹H NMR spectrum is predicted to show three distinct signals corresponding to the three methylene (B1212753) (-CH₂-) groups in the propane (B168953) chain. docbrown.info The signal for the protons on the carbon adjacent to the electron-withdrawing sulfonyl chloride group (C1) would appear furthest downfield. The protons on the carbon bonded to the azide (B81097) group (C3) would also be shifted downfield, though typically to a lesser extent than those next to the -SO2Cl group. The central methylene protons (C2) would resonate at the most upfield position of the three. Each signal would appear as a multiplet due to spin-spin coupling with adjacent non-equivalent protons. docbrown.info

Similarly, the ¹³C NMR spectrum would display three unique resonances for the three carbon atoms. The chemical shifts provide direct evidence of the electronic environment of each carbon, with the carbon attached to the sulfonyl chloride group being the most deshielded and appearing at the highest chemical shift value.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed for more complex systems or to definitively assign the signals. A COSY spectrum would show correlations between the protons on C1 and C2, and between C2 and C3, confirming the connectivity of the propyl chain. An HSQC spectrum correlates the proton signals with the carbon signals, allowing for the unambiguous assignment of each ¹H signal to its corresponding ¹³C atom. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| 1 | -CH₂-SO₂Cl | ~3.8 - 4.2 | Triplet | ~55 - 60 |

| 2 | -CH₂- | ~2.2 - 2.6 | Multiplet | ~25 - 30 |

| 3 | -CH₂-N₃ | ~3.4 - 3.8 | Triplet | ~48 - 53 |

Advanced Mass Spectrometry (MS) Techniques for Reaction Pathway Monitoring and Product Identification

Advanced mass spectrometry (MS) techniques are critical for determining the molecular weight of this compound and for identifying intermediates and byproducts during its synthesis. Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used. rsc.org

In a typical analysis, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to the exact mass of the compound. A key diagnostic feature for chlorine-containing compounds is the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), the molecular ion will appear as two peaks separated by two mass units, with a characteristic intensity ratio of 3:1, confirming the presence of a single chlorine atom.

Fragmentation patterns observed in the mass spectrum provide further structural confirmation. For this compound, characteristic fragmentation pathways would include the loss of a nitrogen molecule (N₂, 28 Da) from the azide group, the loss of sulfur dioxide (SO₂, 64 Da), and the loss of the chlorine radical (Cl·, 35/37 Da).

MS is also invaluable for monitoring the progress of a reaction, such as the synthesis of this compound from a precursor like 3-chloropropane-1-sulfonyl chloride. By analyzing aliquots of the reaction mixture over time, one can observe the disappearance of the starting material's molecular ion peak and the concurrent appearance and increase in intensity of the product's molecular ion peak, allowing for the optimization of reaction conditions.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is used to identify the specific functional groups present in a molecule. americanpharmaceuticalreview.com For this compound, these methods provide definitive evidence for the presence of both the azide and the sulfonyl chloride moieties.

The azide group (-N₃) gives rise to a very strong and characteristically sharp absorption band in the FTIR spectrum, typically located in the range of 2100-2160 cm⁻¹. This peak is often one of the most prominent features in the spectrum and serves as a clear indicator of the successful incorporation of the azide function.

The sulfonyl chloride group (-SO₂Cl) is characterized by two strong stretching vibrations:

Asymmetric S=O stretch: Occurring at a higher frequency, typically in the region of 1370-1390 cm⁻¹.

Symmetric S=O stretch: Occurring at a lower frequency, usually between 1170-1190 cm⁻¹. nih.gov

The presence of both of these bands is strong evidence for the sulfonyl group. Additionally, the S-Cl stretch can be observed at lower wavenumbers, typically in the 500-600 cm⁻¹ range. Raman spectroscopy provides complementary information and is particularly useful for analyzing symmetric vibrations that may be weak in the IR spectrum. americanpharmaceuticalreview.comnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

| Azide (-N₃) | Asymmetric stretch | FTIR/Raman | 2100 - 2160 | Strong, Sharp |

| Sulfonyl (-SO₂-) | Asymmetric stretch | FTIR/Raman | 1370 - 1390 | Strong |

| Sulfonyl (-SO₂-) | Symmetric stretch | FTIR/Raman | 1170 - 1190 | Strong |

| C-H (alkane) | Stretch | FTIR/Raman | 2850 - 3000 | Medium-Strong |

X-ray Crystallography for Precise Molecular Structure Determination of Derivatives and Intermediates

While obtaining a single crystal of a reactive, often liquid, compound like this compound for X-ray crystallography can be challenging, the technique is invaluable for determining the precise three-dimensional structure of its stable, crystalline derivatives.

A common strategy involves reacting the sulfonyl chloride with an amine to form a solid, crystalline sulfonamide. mdpi.comrasayanjournal.co.in For example, reacting this compound with a suitable primary or secondary amine would yield a corresponding 3-azidopropane-1-sulfonamide. These sulfonamide derivatives are generally much more stable and easier to crystallize.

Once a suitable crystal is obtained, X-ray diffraction analysis can provide a wealth of information, including:

Unambiguous confirmation of the molecular connectivity , verifying the propane backbone and the positions of the azide and sulfonamide groups.

Precise bond lengths and bond angles , offering insight into the electronic effects of the substituent groups.

Conformational details of the molecule in the solid state.

Intermolecular interactions , such as hydrogen bonding in the crystal lattice, which dictates the packing of molecules. mdpi.com

By confirming the structure of a derivative, the structure of the original sulfonyl chloride precursor is indirectly but definitively established. This method is considered the gold standard for molecular structure determination. nih.gov

Chromatographic and Electrophoretic Methods for Purity Assessment and Reaction Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing the composition of reaction mixtures during its synthesis. nih.gov

High-Performance Liquid Chromatography (HPLC) is the most widely used method for quantitative purity analysis. patsnap.com A reversed-phase HPLC method, likely employing a C18 column, would be developed. A mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) would effectively separate the relatively nonpolar this compound from more polar impurities, such as its hydrolysis product, 3-azidopropane-1-sulfonic acid, or any unreacted polar starting materials. patsnap.com A UV detector would be suitable for detection, as the sulfonyl chloride and azide functionalities provide some UV absorbance. The area of the peak corresponding to the product relative to the total area of all peaks gives a quantitative measure of its purity.

Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used for real-time monitoring of reaction progress. A small spot of the reaction mixture is applied to a silica (B1680970) gel plate and eluted with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). By comparing the spots of the reaction mixture to those of the starting material and product standards, a chemist can quickly determine if the starting material has been consumed and the product has been formed.

Capillary Electrophoresis (CE) is an alternative technique that separates species based on their charge-to-size ratio. While less common for neutral molecules like the target compound, it would be highly effective for analyzing charged impurities, such as the aforementioned 3-azidopropane-1-sulfonic acid, providing another powerful tool for purity verification. nih.gov

Future Perspectives and Emerging Research Directions

Development of Asymmetric Syntheses Utilizing 3-Azidopropane-1-sulfonyl chloride

The development of asymmetric syntheses involving this compound is a promising frontier for creating chiral molecules with high enantiomeric purity. Such compounds are of paramount importance in pharmaceuticals and materials science. researchgate.net Research in this area will likely focus on two main strategies: the use of chiral auxiliaries and the development of chiral catalysts.